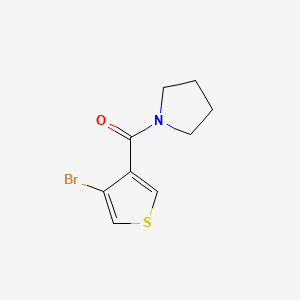

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone

説明

The compound (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone is a chemical that likely contains a bromothiophene moiety linked to a pyrrolidine ring through a methanone bridge. This structure suggests that the compound could be of interest in the field of organic chemistry due to the presence of reactive functional groups that may undergo various chemical transformations.

Synthesis Analysis

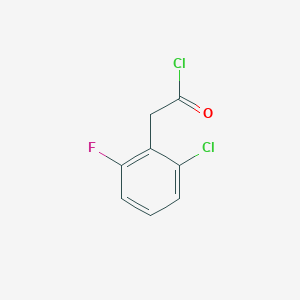

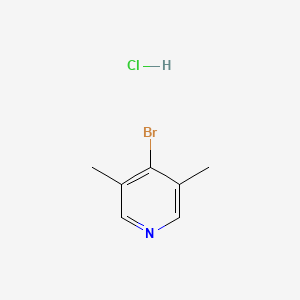

While the provided papers do not directly describe the synthesis of (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone, they offer insights into related synthetic methods. The first paper discusses the reaction of bromoiodothiophenes with sodium methoxide, which could potentially be adapted for the synthesis of bromothiophene derivatives . The second paper presents a one-pot synthesis method for a pyrrole derivative, which could inform the synthesis of the pyrrolidinyl moiety in the target compound . These methods could be combined or modified to synthesize the compound .

Molecular Structure Analysis

The molecular structure of (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone would include a thiophene ring, which is a five-membered sulfur-containing heterocycle, substituted with a bromine atom. Additionally, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, would be connected to the thiophene ring via a methanone group. The presence of heteroatoms and the bromine substituent are likely to influence the electronic properties of the molecule.

Chemical Reactions Analysis

The bromine atom on the thiophene ring makes the compound a candidate for further functionalization through nucleophilic aromatic substitution reactions, as indicated by the reaction of bromoiodothiophenes with sodium methoxide . The pyrrolidine ring could also engage in reactions typical for secondary amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone would be influenced by its molecular structure. The bromine atom would increase the molecular weight and could affect the boiling point and density of the compound. The presence of both sulfur and nitrogen heteroatoms would contribute to the compound's polarity, solubility in various solvents, and potential for hydrogen bonding.

科学的研究の応用

Crystallographic and Structural Analyses

Studies on structurally similar compounds provide insights into crystallography and the geometry of related molecular frameworks. For example, research on related compounds has highlighted the importance of crystallographic analysis for understanding molecular conformation and intermolecular interactions, which are critical for the development of new materials and drugs (Butcher, Bakare, & John, 2006).

Synthetic Applications

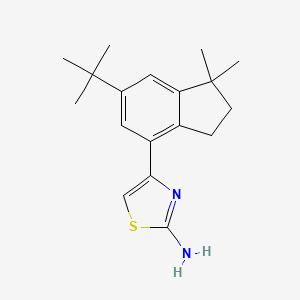

The synthesis of complex molecules often relies on intermediates such as (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone. Studies have demonstrated the synthesis and structural characterization of related compounds, providing valuable insights into the synthesis of boric acid ester intermediates and their potential applications in organic synthesis (Huang et al., 2021).

Biological Applications

Research into organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from pyrrolidinyl methanones has shown promising biological activities, including antimicrobial properties. These studies suggest potential pharmacological applications for compounds within this chemical family (Singh, Singh, & Bhanuka, 2016).

Pharmacological Research

Compounds related to (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone have been investigated for their potential as dipeptidyl peptidase IV inhibitors, which are important in the treatment of type 2 diabetes. This highlights the relevance of such compounds in medicinal chemistry and drug development (Ammirati et al., 2009).

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

特性

IUPAC Name |

(4-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-8-6-13-5-7(8)9(12)11-3-1-2-4-11/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOKHJHKRGJUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CSC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

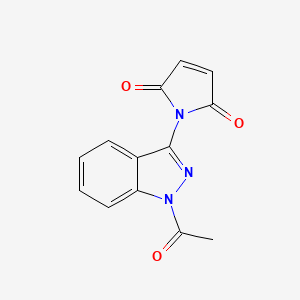

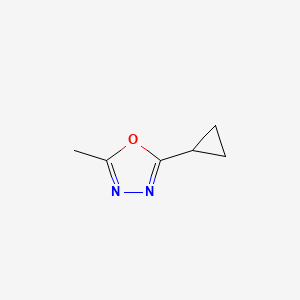

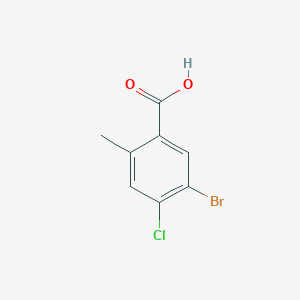

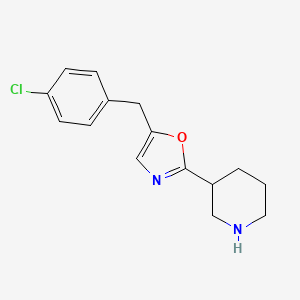

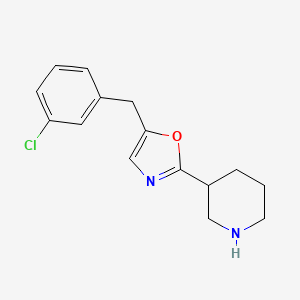

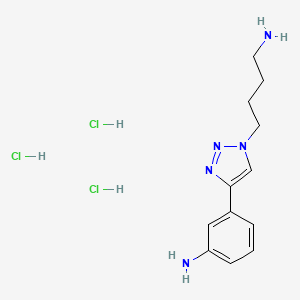

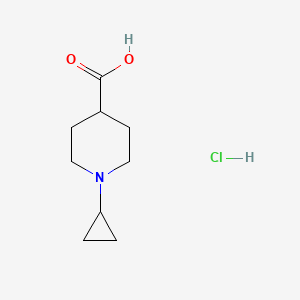

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)